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Compound of Interest

Compound Name: Methyl-d3 triflate
CAS No.: 73900-07-9
Cat. No.: B121399
Get Quote

Executive Summary

Methyl-d3 trifluoromethanesulfonate (Methyl-d3 triflate, CD30Tf) is a high-utility electrophile
used extensively in the synthesis of deuterated pharmaceuticals and positron emission
tomography (PET) tracers (e.g., [L1C]methyl triflate analogs). As a "super-electrophile,” it offers
methylation kinetics superior to methyl iodide-d3, allowing for the alkylation of weak
nucleophiles under mild conditions.

However, its high reactivity correlates with extreme toxicity. This guide provides a definitive
reference for the spectroscopic identification (NMR, IR, MS) of CD3OTf and details a self-
validating protocol for its synthesis and safe handling.

Chemical Identity & Physical Properties[1][2][3][4][5]

Methyl-d3 triflate is the deuterated analog of methyl triflate. It is a colorless liquid that fumes in
air due to rapid hydrolysis.
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Property Data

IUPAC Name Methyl-d3 trifluoromethanesulfonate
CAS Number 73900-07-9

Formula CD3S03CF3 (or CF3S0O3CD3)
Molecular Weight 167.12 g/mol

Boiling Point 99-100 °C (at 760 mmHg)

Density ~1.50 g/mL

Reacts violently with water; soluble in CH2CI2,

Solubility
CHCI3, ether.[1][2]

Spectroscopic Profile

Accurate identification of CD3OTT relies on observing specific isotopic shifts and coupling
patterns that distinguish it from its non-deuterated protio-analog (CH3OT).

Nuclear Magnetic Resonance (NMR)

The NMR profile is characterized by the absence of proton signals (in 100% pure material) and
unique carbon-deuterium coupling.

1H NMR (Proton)

¢ Ideally: Silent (no signals).

 In Practice: A small residual singlet may appear at  4.20 ppm (in CDCI3) corresponding to
trace protio-methyl triflate (CH3OTf) or CHD2 species if isotopic purity is <100%.

19F NMR (Fluorine)
e Signal: Singlet.

e Shift:d -74.0 to -77.0 ppm (referenced to CFCI3).

e Note: The chemical shift is virtually identical to non-deuterated methyl triflate.
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13C NMR (Carbon)

The 13C spectrum is the most diagnostic tool. It displays two distinct multiplet features due to
coupling with deuterium (spin 1) and fluorine (spin 1/2).

Carbon Chemical Shift o Coupling )
. Multiplicity Assignment
Environment (6 ppm) Constant (Hz)
One-bond
CD3 (Methyl) 58.5 Septet couping o 3
- e ~58. m :
Y PP (1:3:6:7:6:3:1) Hz Deuteriums (
)
One-bond
R 119.0 Quartet (1:3:3:1) ling to 3
~1109. m uartet (1:3:3: coupling to
(Trifluoromethyl) PP Hz p. g
Fluorines

 |sotope Shift: The -CD3 carbon resonates upfield (lower frequency) by approximately 1.0-1.5
ppm compared to the -CH3 carbon in methyl triflate (~60 ppm) due to the deuterium isotope
effect.

Infrared Spectroscopy (IR)

The substitution of Hydrogen with Deuterium increases the reduced mass of the oscillating
system, shifting stretching frequencies to lower wavenumbers by a factor of
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Vibration Mode Wavenumber (cm~—?) Description
Diagnostic region for
deuterated alkyl groups.
C-D Stretch 2100 — 2250
Replaces C-H stretch (2950—
3000).[3]
Asymmetric sulfonate stretch
S=0 Stretch 1410 — 1420
(Strong).
Broad, intense bands typical of
C-F Stretch 1200 - 1230 _
triflates.
S=0 Stretch 1140 - 1150 Symmetric sulfonate stretch.

Mass Spectrometry (MS)

« lonization Method: Electron Impact (El) or CI.
e Molecular lon (M+):m/z 167 (vs. 164 for CH3OTf).
e Fragmentation Pattern:

m/z 69:

o

(Base peak or very strong).

o m/z 18:

(Often elusive in El).

o m/z 149:

(Loss of Fluorine).

o m/z 83:

equivalent (variable).

Spectroscopic Logic Flow
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The following diagram illustrates the decision logic for confirming the identity and purity of
Methyl-d3 triflate.

Sample Analysis

1H NMR

'

Peaks present?

es (>1%)

Impure: Contains CH3OTf .
(Calculate % H) Silent / Trace

13C NMR

l

Observe Septet @ ~58ppm?

Confirmed CD3 Group Identity Suspect

Mass Spec

VALIDATED Methyl-d3 Triflate
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Click to download full resolution via product page
Caption: Analytical logic flow for the validation of Methyl-d3 triflate purity and identity.

Synthesis & Preparation Protocol

Methodology: The most robust synthesis involves the reaction of Methanol-d3 with
Trifluoromethanesulfonic anhydride (Triflic anhydride). This method is preferred over AQOTf +
CD3I due to cost and atom economy.

Reaction:

Materials
e Methanol-d3 (CD30OH): >99.8 atom % D.

e Triflic Anhydride (Tf20): Freshly distilled recommended.
e Base: 2,6-Di-tert-butylpyridine (prevents polymerization) or anhydrous Pyridine/K2CO3.

e Solvent: Dichloromethane (DCM) or Pentane (anhydrous).

Step-by-Step Protocol

e Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar, N2 inlet,
and a pressure-equalizing addition funnel.

o Solvation: Charge the flask with Methanol-d3 (1.0 equiv) and the base (1.1 equiv) in
anhydrous DCM. Cool to -78 °C (Dry ice/acetone bath).

» Addition: Add Triflic Anhydride (1.1 equiv) dropwise over 30 minutes. Critical: Exothermic
reaction; maintain temp < -50 °C to prevent decomposition.

o Equilibration: Allow the mixture to warm slowly to 0 °C over 2 hours.
o Workup (Distillation):

o Do not perform an aqueous workup (CD3OTf hydrolyzes instantly).
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o Isolate the product directly via vacuum distillation.

o Methyl-d3 triflate boils at ~100 °C (atm), but vacuum distillation (e.g., 20 mmHg at room
temp receiving flask cooled to -78 °C) is safer.

« Storage: Store over activated 4A molecular sieves at 4 °C under Argon.

Methanol-d3
(CD30H)
I Reaction

q Vacuum Distillation Methyl-d3 Triflate
w1 (-78°Cto 0°C) (No Aqueous Workup) (CD30THY)
Triflic Anhydride

(T20)

Click to download full resolution via product page
Caption: Synthesis workflow emphasizing anhydrous conditions and direct distillation.

Handling & Safety (The "Experience" Pillar)

Methyl triflate is a Super-Electrophile. It does not merely label proteins; it methylates DNA
indiscriminately.

» Toxicity: Highly toxic by inhalation and skin contact. It is a suspected carcinogen and a
potent blistering agent.

o Lethal Dose: LC50 values are extremely low (comparable to methyl fluorosulfonate, "Magic
Methyl!").

o Decontamination:

o All glassware and spills must be treated with a solution of 2M NaOH in Methanol or
Ethanolamine. This converts the triflate into harmless methyl ether/amine derivatives and
triflate salts.

o Never put contaminated glassware directly into a general wash bin.
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o PPE: Double nitrile gloves (or Silver Shield laminate gloves), face shield, and a functioning
fume hood are mandatory.

Applications in Drug Discovery

o Deuterium Switch (Metabolic Stability): Replacing a labile metabolic "soft spot" (CH3) with
CD3 can significantly reduce the rate of metabolism (Kinetic Isotope Effect, KIE) mediated by
Cytochrome P450 enzymes. This increases the drug's half-life (

) without altering its binding affinity.

o PET Tracer Synthesis: CD3OTTf is the standard reagent for introducing C-11 labeled methyl
groups (using

) or stable isotope standards for PET quantification.

e Mechanism of Action (MoA): Used to methylate active site residues in proteins to identify
binding pockets via proteomic mass spectrometry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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